Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex: is an organometallic compound widely known for its vibrant bluish-red color. It is commonly used as a pigment and dye in various industries, including textiles, food, and cosmetics. The compound is also referred to as C.I. Pigment Red 193 and Acid Red 27 aluminum lake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex involves a multi-step process:
Diazotization: 4-Aminonaphthalene-1-sulfonic acid undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-Hydroxynaphthalene-2,7-disulfonic acid to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with aluminum salts to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically isolated as a fine purple powder .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines and alcohols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a pigment in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and sulfonic acid groups play crucial roles in binding to metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Aluminum, 4-hydroxy-3-[(4-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid complex
- Aluminium, 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid complex
- Acid Red 26
- Ponceau 6R
- Acid Red 18
- Acid Red 13
Uniqueness
What sets Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex apart is its unique combination of color properties and stability. Its vibrant bluish-red hue and resistance to fading make it highly desirable in applications requiring long-lasting color .
Properties
CAS No. |
12227-62-2 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.